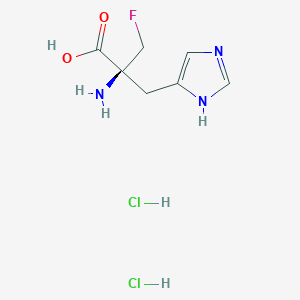
S-Aristeromycinylhomocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Aristeromycinylhomocysteine is a chemical compound known for its role as an inhibitor of adenosylmethionine decarboxylase . This compound has a molecular formula of C15H22N6O4S and a molecular weight of 382.44 g/mol . It is a derivative of aristeromycin, a nucleoside analog, and homocysteine, an amino acid.
Méthodes De Préparation
The synthesis of S-Aristeromycinylhomocysteine involves several steps, starting with the preparation of aristeromycin and homocysteine derivatives. The synthetic route typically includes:
Step 1: Protection of functional groups in aristeromycin and homocysteine to prevent unwanted reactions.
Step 2: Coupling of the protected aristeromycin with homocysteine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Step 3: Deprotection of the functional groups to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to maximize yield and purity.
Analyse Des Réactions Chimiques
S-Aristeromycinylhomocysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
S-Aristeromycinylhomocysteine has several scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition, particularly adenosylmethionine decarboxylase, which plays a crucial role in polyamine biosynthesis.
Biology: The compound is used to investigate the metabolic pathways involving adenosylmethionine and its derivatives.
Medicine: Research on this compound explores its potential therapeutic applications in diseases related to polyamine metabolism, such as cancer and parasitic infections.
Industry: The compound is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mécanisme D'action
S-Aristeromycinylhomocysteine exerts its effects by inhibiting adenosylmethionine decarboxylase, an enzyme involved in the decarboxylation of adenosylmethionine to form decarboxylated adenosylmethionine. This inhibition disrupts the polyamine biosynthesis pathway, leading to altered cellular functions. The molecular targets include the active site of adenosylmethionine decarboxylase, where the compound binds and prevents the enzyme’s catalytic activity.
Comparaison Avec Des Composés Similaires
S-Aristeromycinylhomocysteine can be compared with other similar compounds, such as:
Aristeromycin: A nucleoside analog with antiviral properties.
Homocysteine: An amino acid involved in methionine metabolism.
S-Adenosylmethionine: A key methyl donor in various biochemical reactions.
The uniqueness of this compound lies in its combined structure, which allows it to inhibit adenosylmethionine decarboxylase effectively. This dual functionality is not present in its individual components or other similar compounds.
Propriétés
Numéro CAS |
57884-84-1 |
|---|---|
Formule moléculaire |
C15H22N6O4S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H22N6O4S/c16-8(15(24)25)1-2-26-4-7-3-9(12(23)11(7)22)21-6-20-10-13(17)18-5-19-14(10)21/h5-9,11-12,22-23H,1-4,16H2,(H,24,25)(H2,17,18,19)/t7-,8+,9-,11-,12+/m1/s1 |
Clé InChI |
MZBVTOOFTWJQRK-YYTHCXKUSA-N |
SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CSCCC(C(=O)O)N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CSCC[C@@H](C(=O)O)N |
SMILES canonique |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CSCCC(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
S-aristeromycinyl-L-homocysteine S-aristeromycinylhomocysteine S-aristeromycinylhomocysteine, (L-(1alpha,2beta,3beta,4alpha))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)





![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)




